molecular formula C10H14 B1681246 Tert-butylbenzene CAS No. 98-06-6

Tert-butylbenzene

Cat. No.: B1681246
CAS No.: 98-06-6
M. Wt: 134.22 g/mol
InChI Key: YTZKOQUCBOVLHL-UHFFFAOYSA-N
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Description

Tert-butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group. This compound is a flammable, colorless liquid that is nearly insoluble in water but miscible with organic solvents .

Mechanism of Action

Target of Action

Tert-Butylbenzene is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a tert-butyl group . It primarily targets organic solvents due to its miscibility .

Mode of Action

This compound can be produced by the treatment of benzene with isobutene or by the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminium chloride . The t-butyl group would be an ortho-para director and that the t-butyl group would accelerate the rate of electrophilic aromatic substitution compared to benzene itself .

Biochemical Pathways

This compound undergoes various reactions. When heated with aqueous potassium permanganate (KMnO4) under acidic conditions, alkylbenzenes are oxidized to benzoic acids, as long as the alkyl group contains at least one hydrogen at the benzylic position .

Pharmacokinetics

It is known to be nearly insoluble in water but miscible with organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Exposure to this compound may result in symptoms such as headache, dizziness, tiredness, nausea, and vomiting .

Action Environment

This compound is a flammable colorless liquid . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, it has a flash point of 34.4 °C and an autoignition temperature of 450 °C . These properties suggest that it can form explosive mixtures with air at elevated temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butylbenzene can be synthesized through two primary methods:

Industrial Production Methods: The industrial production of this compound typically follows the second method, where benzene reacts with tert-butyl chloride in the presence of anhydrous aluminum chloride. This method is preferred due to its efficiency and the availability of raw materials .

Comparison with Similar Compounds

  • Iso-butylbenzene
  • Sec-butylbenzene
  • N-butylbenzene

Comparison: Tert-butylbenzene is unique due to the presence of the tert-butyl group, which provides significant steric hindrance and influences its reactivity. Unlike iso-butylbenzene, sec-butylbenzene, and n-butylbenzene, this compound predominantly forms para-substituted products in electrophilic aromatic substitution reactions due to steric effects .

Properties

IUPAC Name

tert-butylbenzene
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InChI

InChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3
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InChI Key

YTZKOQUCBOVLHL-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=CC=C1
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID3047138
Record name tert-Butylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name t-Butylbenzene
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Boiling Point

169.1 °C
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Flash Point

140 °F (60 °C) OPEN CUP
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Solubility

Miscible with alc, ether, benzene, Insoluble in water; very soluble in ethanol and ethyl ether; miscible in acetone, Soluble in alcohol., In water, 29.5 mg/l @ 25 °C.
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Density

0.8669 @ 20 °C/4 °C
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Vapor Density

4.62 (Air= 1)
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Vapor Pressure

2.2 [mmHg], Vapor pressure: 5.7 mm Hg @ 38.7 °C, 2.20 mm Hg @ 25 °C
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Color/Form

Liquid, Colorless liquid

CAS No.

98-06-6
Record name tert-Butylbenzene
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Melting Point

-57.8 °C
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Synthesis routes and methods I

Procedure details

15 g (0.1 mol) of t-butylphenol, 6.31 g (0.21 mol) of p-formaldehyde and 10.24 g (0.11 mol) of aniline were added to a 100 ml one-neck round-bottom flask and mixed in an oil bath at 90° C. When the initially opaque mixture became a dark brown transparent gel type material after about 30 minutes, the reaction was quenched using tetrahydrofuran (THF), and then the mixture was cooled to room temperature. The cooled crude product was base-washed twice through a solvent extraction using a 1N NaOH aqueous solution, and washed once with deionized water. After washing, the organic layer was dried with MgSO4 and filtered. The residual solution was dried using a rotary evaporator to remove the solvent, and the purified product was dried in a vacuum oven at 40° C. for 6 hours to obtain t-BuPh-a.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
p-formaldehyde
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
10.24 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzene was alkylated with isobutylene in batch-type reactor. The reactor was loaded with 1.25 g of Beta Zeolite CP 814E (Zeolyst International) and 55.5 mL (48.75 g) of benzene, sealed into the reactor, and the reactor was then purged with nitrogen. 11.4 g of isobutylene were then loaded into the reactor and the reactor was pressurized with N2 to 500 psi. The reaction was carried out at 180° C. for 2 hours. The reactor was then cooled to room temperature, depressurized and the liquid product was analyzed by GC. t-Butylbenzene was produced in 38% yield.
[Compound]
Name
Zeolite CP 814E
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
55.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
38%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butylbenzene
Reactant of Route 2
Tert-butylbenzene
Reactant of Route 3
Tert-butylbenzene
Reactant of Route 4
Tert-butylbenzene
Reactant of Route 5
Tert-butylbenzene
Reactant of Route 6
Tert-butylbenzene
Customer
Q & A

Q1: What is the molecular formula and weight of tert-butylbenzene?

A1: this compound has the molecular formula C10H14 and a molecular weight of 134.22 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, several studies report spectroscopic data for this compound. For example, one study utilized deuterium NMR and X-ray crystallography to investigate the dynamics of this compound within a thiourea inclusion compound. [] Another research effort focused on analyzing the CH stretching vibrational overtone spectra of this compound in the vapor phase. []

Q3: What are the combustion properties of this compound?

A3: Research indicates that the flash point of this compound, a crucial safety parameter, has been measured using both closed-cup (Setaflash: 39 °C, Pensky-Martens: 44 °C) and open-cup (Tag: 51 °C, Cleveland: 54 °C) testers. [, ] The fire points, determined using Tag and Cleveland open cup testers, were found to be 54 °C and 58 °C, respectively. [, ] Additionally, the autoignition temperature (AIT), as measured by the ASTM 659E tester, was determined to be 450 °C. [, ]

Q4: How does the structure of this compound affect its reactivity?

A4: The presence of the bulky tert-butyl group significantly influences the reactivity of this compound. This bulky substituent hinders reactions at the ortho positions, making electrophilic aromatic substitution reactions more likely to occur at the meta and para positions. [] For instance, in reactions with benzyl chlorides and titanium tetrachloride, the formation of 4-tert-butyldiphenylmethane, a product of ipso substitution, varies depending on the benzyl chloride substituent, with 2-chloro promoting it more than 4-chloro, hydrogen, or 4-methyl. []

Q5: What is known about the thermochemical properties of this compound?

A5: Researchers have investigated the standard molar enthalpies of formation, vaporization, sublimation, and fusion for this compound and several of its derivatives. These studies provide insights into the relationship between structure and energetics in alkylbenzenes. [] Additionally, the chemical equilibrium of this compound interconversions has been studied in the presence of chloroaluminate ionic liquids as catalysts, providing valuable information about the thermodynamics of these reactions. []

Q6: How does this compound behave in reactions on zeolite catalysts?

A6: Studies exploring the reactions of butylbenzene isomers, including this compound, on zeolite HBeta reveal interesting insights into hydrocarbon pool chemistry and olefin secondary reactions. [] For instance, in the presence of methanol, the rate of butene elimination from benzene rings, a key step in the methanol-to-olefins process, was found to increase with branching at the carbon alpha to the aromatic ring and with the extent of ring methylation by methanol. [] This highlights the role of this compound and its isomers in this important industrial process.

Q7: Are there any studies on the desulfurization potential of materials using this compound?

A7: Research has explored the use of activated carbon modified with iron oxyhydroxide nanoparticles for desulfurization of model diesel fuel containing this compound and naphthalene. The study found that the concentration of this compound specifically impacts the adsorption capacity of 4,6-dimethyldibenzothiophene, demonstrating its influence on the desulfurization process. []

Q8: Have computational methods been employed to study this compound?

A8: Yes, computational chemistry techniques have been used to study this compound. For example, ab initio methods like B3LYP and G3MP2 were successfully employed to predict thermodynamic functions of isomerization and transalkylation reactions involving tert-butylbenzenes. [] In another study, AM1 calculations were used to determine the minimum energy reaction pathways for the fragmentation of ionized tert-butylnaphthalenes, offering insights into the mechanisms of these reactions. []

Q9: How do structural modifications of this compound influence polymer properties?

A9: The introduction of tert-butyl groups into polymer structures has significant effects on their properties. For instance, incorporating tert-butyl groups into polyimides by using monomers like 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene results in lower dielectric constants, reduced moisture absorption, enhanced solubility, and higher glass transition temperatures. [] This is attributed to the bulky tert-butyl groups increasing interchain distance and disrupting polymer chain packing. Similar effects on solubility and glass transition temperatures were observed in polyamides synthesized from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene. []

Q10: How does the number and position of tert-butyl substituents affect the properties of fluorinated polyimides?

A10: Research has shown that introducing tert-butyl substituents into fluorinated polyimides can significantly alter their properties. Specifically, using diamines with one, two, or no tert-butyl groups resulted in polyimides with varying solubility, glass transition temperatures, optical transmittance, and thermal stability. [] These findings highlight the importance of considering the number and position of tert-butyl groups when tailoring the properties of fluorinated polyimides for specific applications.

Q11: What is known about the stability of this compound under various conditions?

A11: Studies have examined the stability of this compound derivatives, such as nitrosobenzenes, under UV irradiation. [] These investigations provide insights into the photochemical behavior of these compounds and their potential applications in areas like photochemistry and material science.

Q12: Is there information available regarding the environmental impact of this compound?

A12: While specific information on the environmental impact of this compound might be limited within the provided research, it's important to acknowledge that, as an aromatic hydrocarbon, it necessitates responsible handling and disposal practices to minimize potential risks to human health and the environment.

Q13: What analytical techniques are commonly used to study this compound and its derivatives?

A13: A range of analytical techniques has been employed in the study of this compound and its derivatives. These include nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, gas chromatography-mass spectrometry (GC-MS), and differential scanning calorimetry (DSC). [, , , ] These techniques provide valuable information about the structure, properties, and reactivity of this compound.

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